N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a phenyl group, a pyrrole moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidin-4-amine through the reduction of 1-benzyl-4-piperidone.
Triazole Formation: The next step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring. This is often achieved using the Huisgen cycloaddition reaction, catalyzed by copper(I) ions.
Coupling Reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The phenyl and pyrrole groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Amines or alcohols derived from the triazole or carboxamide groups.
Substitution Products: Halogenated or nitrated derivatives of the phenyl or pyrrole rings.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding interactions.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the pyrrole moiety, which may alter its biological activity.
N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, potentially affecting its solubility and reactivity.
Uniqueness: The presence of both the pyrrole and triazole rings in N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide provides a unique scaffold that can engage in diverse chemical interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c32-24(26-21-13-17-29(18-14-21)19-20-9-3-1-4-10-20)23-25(30-15-7-8-16-30)31(28-27-23)22-11-5-2-6-12-22/h1-12,15-16,21H,13-14,17-19H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPXHMLRPMMURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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